molecular formula C16H24O2 B14837857 4-Tert-butyl-3-(cyclohexyloxy)phenol

4-Tert-butyl-3-(cyclohexyloxy)phenol

Cat. No.: B14837857
M. Wt: 248.36 g/mol
InChI Key: STBSHFUZMFAUHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Tert-butyl-3-(cyclohexyloxy)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a tert-butyl group and a cyclohexyloxy group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butyl-3-(cyclohexyloxy)phenol typically involves the alkylation of phenol with tert-butyl chloride in the presence of a catalyst such as ferric chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process involves the following steps:

    Condensation: Phenol is first condensed with epoxy cyclohexane to form an intermediate.

    Alkylation: The intermediate is then alkylated with tert-butyl chloride in the presence of ferric chloride as a catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The product is then purified through various techniques such as distillation and recrystallization to obtain the final compound with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Tert-butyl-3-(cyclohexyloxy)phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the phenol group to a cyclohexanol derivative.

    Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of cyclohexanol derivatives.

    Substitution: Formation of halogenated or nitrated phenol derivatives.

Scientific Research Applications

4-Tert-butyl-3-(cyclohexyloxy)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Tert-butyl-3-(cyclohexyloxy)phenol involves its interaction with specific molecular targets and pathways. The phenol group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can modulate various biological processes. The compound’s antioxidant properties help neutralize ROS, thereby protecting cells from oxidative damage. Additionally, its interaction with enzymes and receptors can influence cellular signaling pathways, contributing to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Tert-butyl-3-(cyclohexyloxy)phenol is unique due to the presence of both a tert-butyl group and a cyclohexyloxy group on the phenol ring

Properties

Molecular Formula

C16H24O2

Molecular Weight

248.36 g/mol

IUPAC Name

4-tert-butyl-3-cyclohexyloxyphenol

InChI

InChI=1S/C16H24O2/c1-16(2,3)14-10-9-12(17)11-15(14)18-13-7-5-4-6-8-13/h9-11,13,17H,4-8H2,1-3H3

InChI Key

STBSHFUZMFAUHS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=C(C=C1)O)OC2CCCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.